molecular formula C12H16O4S B179067 Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate CAS No. 19156-47-9

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Cat. No. B179067
CAS RN: 19156-47-9
M. Wt: 256.32 g/mol
InChI Key: SPUUEXVZSDWXQO-UHFFFAOYSA-N
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Description

Ethyl acetate is a commonly used solvent in


Scientific Research Applications

  • Synthesis and Fluorescence Properties : A study by Guo Pusheng (2009) explored the synthesis and novel fluorescence properties of a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. This compound was obtained from a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine.

  • Preparation Process : M. Kogami and N. Watanabe (2011) developed a safe and efficient process for the preparation of Ethyl 2-methylthiophene-3-carboxylate, providing operational simplicity and avoidance of strong bases. This process has significant implications for the preparation of related compounds in the Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate family (Kogami & Watanabe, 2011).

  • Chemical Reactions and Derivatives : S. A. Ryndina et al. (2002) studied the reactions of Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds. This study is relevant to understanding the chemical behavior and potential derivatives of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (Ryndina et al., 2002).

  • Use in Dyeing : O. Iyun et al. (2015) synthesized compounds related to Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate for use in dyeing polyester fibers. These dyes displayed good fastness properties, highlighting the potential use of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in textile applications (Iyun et al., 2015).

  • Synthesis of Biomimetic Compounds : A study by Vijayalakshmi A. Moorthie et al. (2007) involved the synthesis of Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a process relevant for the synthesis of compounds like Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate. This study illustrates the utility in biomimetic synthesis (Moorthie et al., 2007).

  • Metal Complexation and Application on Fabrics : Isaac Oluwatobi Abolude et al. (2021) conducted a study on metal complexation of disperse dyes derived from Thiophene with Cu, Co, Zn metals. This research is significant for understanding the application properties of related compounds on polyester and nylon fabrics (Abolude et al., 2021).

properties

IUPAC Name

ethyl 5-(2-acetyloxyethyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-4-15-12(14)10-7-17-11(8(10)2)5-6-16-9(3)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUEXVZSDWXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463075
Record name Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

CAS RN

19156-47-9
Record name Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Citations

For This Compound
1
Citations
D Hawksley, DA Griffin, FJ Leeper - Journal of the Chemical Society …, 2001 - pubs.rsc.org
An efficient ten-step synthesis of deazathiamine is described. The synthesis starts from commercially available α-acetyl-γ-butyrolactone and proceeds via deamination of the key …
Number of citations: 42 pubs.rsc.org

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